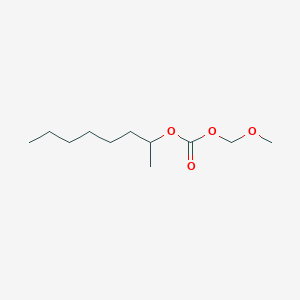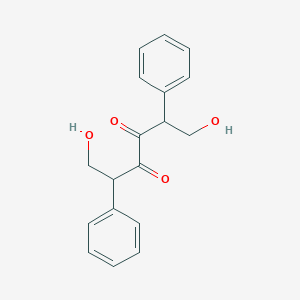![molecular formula C15H18O4 B12547003 2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- CAS No. 144344-86-5](/img/structure/B12547003.png)
2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- is an organic compound with a complex structure that includes a pentanedione backbone and an acetyloxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- typically involves the reaction of 2,4-pentanedione with 4-(acetyloxy)benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- involves its interaction with specific molecular targets. The compound can undergo keto-enol tautomerism, which affects its reactivity and interaction with biological molecules. The enol form can act as a nucleophile, participating in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A simpler analog without the acetyloxyphenylmethyl group.
3-Acetyl-2,4-pentanedione: Contains an additional acetyl group.
3-Benzylidene-2,4-pentanedione: Features a benzylidene group instead of the acetyloxyphenylmethyl group
Uniqueness
2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the acetyloxyphenylmethyl group enhances its potential for various applications in research and industry .
Properties
CAS No. |
144344-86-5 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
[4-(2-acetyl-2-methyl-3-oxobutyl)phenyl] acetate |
InChI |
InChI=1S/C15H18O4/c1-10(16)15(4,11(2)17)9-13-5-7-14(8-6-13)19-12(3)18/h5-8H,9H2,1-4H3 |
InChI Key |
IHDQBUNCPGEKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(CC1=CC=C(C=C1)OC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


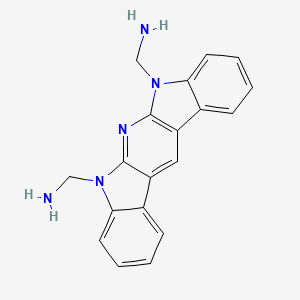
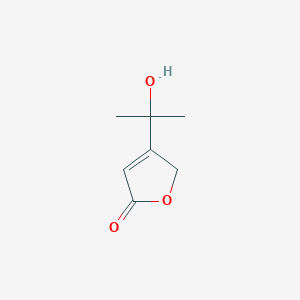
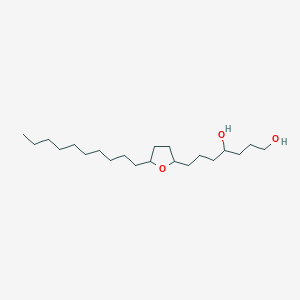
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
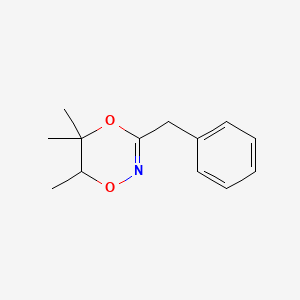
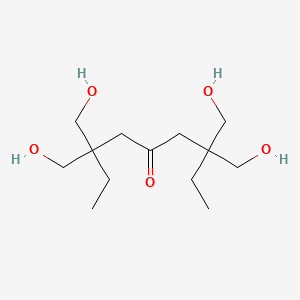
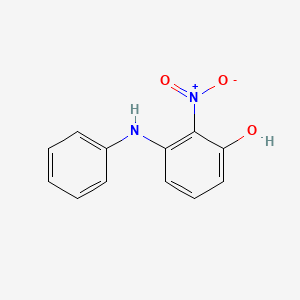
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)

![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
